bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate
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Overview
Description
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an aldehyde or ketone with a primary amine.
Preparation Methods
The synthesis of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the condensation of 2,4-dinitrophenylhydrazine with substituted benzaldehydes. The reaction typically takes place under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process.
Chemical Reactions Analysis
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential use in drug development due to its high physiological activity.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the interaction of its hydrazine group with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE can be compared with other Schiff bases and hydrazine derivatives, such as:
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: Similar in structure but with different substituents, leading to variations in properties and applications.
2,4-Dinitrophenylhydrazine: A simpler hydrazine derivative with well-known applications in analytical chemistry.
The uniqueness of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C34H30N8O12 |
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Molecular Weight |
742.6 g/mol |
IUPAC Name |
bis[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] octanedioate |
InChI |
InChI=1S/C34H30N8O12/c43-33(53-27-13-7-23(8-14-27)21-35-37-29-17-11-25(39(45)46)19-31(29)41(49)50)5-3-1-2-4-6-34(44)54-28-15-9-24(10-16-28)22-36-38-30-18-12-26(40(47)48)20-32(30)42(51)52/h7-22,37-38H,1-6H2/b35-21-,36-22- |
InChI Key |
QLMPALYJNQAMFE-XEMPJQOTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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